BenchChemオンラインストアへようこそ!

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

IMPDH2 inhibition Guanine nucleotide biosynthesis Anticancer research

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2) is a small-molecule cyanoguanidine derivative characterized by a pyrrolidinylidene substituent fused to a cyanoimino guanidine core. With a molecular weight of 165.2 g/mol and a topological polar surface area (tPSA) of 77.8 Ų, the compound exhibits moderate polarity and a calculated XLogP3 of -0.4, indicating a balanced hydrophilic-lipophilic profile.

Molecular Formula C7H11N5
Molecular Weight 165.2 g/mol
CAS No. 114898-95-2
Cat. No. B3346137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine
CAS114898-95-2
Molecular FormulaC7H11N5
Molecular Weight165.2 g/mol
Structural Identifiers
SMILESCN1CCCC1=NC(=NC#N)N
InChIInChI=1S/C7H11N5/c1-12-4-2-3-6(12)11-7(9)10-5-8/h2-4H2,1H3,(H2,9,10)/b11-6+
InChIKeyXSIJIXFBDGDDIE-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2): A Structurally Distinct Cyanoguanidine Scaffold for IMPDH-Targeted Research


N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2) is a small-molecule cyanoguanidine derivative characterized by a pyrrolidinylidene substituent fused to a cyanoimino guanidine core [1]. With a molecular weight of 165.2 g/mol and a topological polar surface area (tPSA) of 77.8 Ų, the compound exhibits moderate polarity and a calculated XLogP3 of -0.4, indicating a balanced hydrophilic-lipophilic profile [2]. It is commercially available at a purity specification of 97% and is primarily utilized as a research tool for investigating inosine-5′-monophosphate dehydrogenase (IMPDH) inhibition, an enzyme critical for de novo guanine nucleotide biosynthesis and a validated target in anticancer, immunosuppressive, and antiviral therapeutic strategies [3].

Why N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2) Cannot Be Replaced by Common Cyanoguanidine Analogs in IMPDH Studies


Generic substitution within the cyanoguanidine class is scientifically untenable due to profound differences in target engagement and potency profiles. While compounds like CHS 828 (a pyridyl cyanoguanidine) exhibit high affinity for nicotinamide phosphoribosyltransferase (NAMPT) with IC50 values below 25 nM [1], N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine demonstrates a distinct pharmacological fingerprint as an inhibitor of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) [2]. Even among IMPDH-targeted guanidines, subtle structural variations yield divergent binding kinetics. For example, the N-cyano-N'-pyrrolidinylidene scaffold of this compound yields a Ki of 240–440 nM against IMPDH2, whereas other guanidine-based inhibitors, such as compound 6l, achieve an IC50 of 16 nM against the same enzyme isoform [3][4]. This >15-fold difference in inhibitory potency precludes the interchangeability of these compounds in quantitative assays or structure-activity relationship (SAR) campaigns.

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2): Quantitative Differentiation Evidence vs. IMPDH Inhibitor Benchmarks


IMPDH2 Inhibitory Potency: Moderate Affinity Distinct from High-Potency Guanidine Analogs

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM under various substrate conditions (IMP and NAD) [1]. This moderate affinity contrasts sharply with the high-potency guanidine-based IMPDH II inhibitor compound 6l, which exhibits an IC50 of 16 nM [2]. The target compound's binding mode is reported as non-competitive with respect to the IMP substrate [1], a kinetic feature that may offer distinct advantages in specific experimental designs.

IMPDH2 inhibition Guanine nucleotide biosynthesis Anticancer research

IMPDH2 Inhibition Compared to Mycophenolic Acid: A Weaker, Non-Competitive Profile

The target compound's Ki of 240–440 nM for IMPDH2 is significantly higher than the Ki of mycophenolic acid (MPA), a prototypical IMPDH inhibitor, which ranges from 30 nM to 57.7 nM depending on the substrate [1][2]. Moreover, the target compound exhibits non-competitive inhibition kinetics, whereas MPA is a tight-binding, competitive inhibitor of IMPDH2 [1][3]. This mechanistic divergence is critical for studies aiming to modulate IMPDH activity without the profound and sustained enzyme suppression characteristic of MPA.

IMPDH2 inhibition Immunosuppression Tight-binding kinetics

Physicochemical Differentiation: Moderate Polarity and Hydrogen-Bonding Capacity vs. Lipophilic Cyanoguanidines

The target compound possesses a topological polar surface area (tPSA) of 77.8 Ų and an XLogP3 of -0.4, indicating moderate polarity and balanced hydrophilicity [1]. In contrast, many pyridyl cyanoguanidine analogs, such as CHS 828, exhibit higher lipophilicity (predicted XLogP3 > 2) and larger tPSA values (>100 Ų), which influence membrane permeability and solubility profiles [2]. This physicochemical divergence can lead to significant differences in cellular uptake and in vivo distribution, independent of target affinity.

Physicochemical properties ADME Drug-likeness

Purity Specification and Analytical Standard Availability for Quantitative Assays

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is supplied with a defined purity of 97% and a certificate of analysis (COA) available, aligning with the Q/HWC001-2023 manufacturing standard . This level of quality control is essential for quantitative bioassays, where impurities can confound IC50/Ki determinations. In contrast, many research-grade cyanoguanidine analogs are offered without a stated purity threshold or with lower purity grades (e.g., ≥95%), introducing potential variability in dose-response experiments.

Purity specification Analytical standard Reproducibility

N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine (CAS 114898-95-2): Optimal Use Cases Based on Quantitative Differentiation Evidence


IMPDH2 Biochemical Assays Requiring Moderate-Affinity Probes

Given its Ki of 240–440 nM against IMPDH2, this compound is ideally suited for biochemical assays that require a moderate-affinity inhibitor to avoid rapid enzyme saturation. This allows for robust dose-response curve generation and kinetic studies, particularly when investigating non-competitive inhibition mechanisms [1]. The compound's defined purity (97%) further ensures assay-to-assay reproducibility .

Structure-Activity Relationship (SAR) Campaigns Focused on Cyanoguanidine Scaffold Modifications

The distinct pyrrolidinylidene substituent and cyanoimino guanidine core of this compound provide a unique starting point for medicinal chemistry optimization. Its moderate IMPDH2 affinity (Ki 240–440 nM) and non-competitive binding mode offer a tractable SAR platform for designing analogs with improved potency or altered physicochemical properties, in contrast to the tight-binding, competitive profile of mycophenolic acid [1][2].

Physicochemical Property Studies in Aqueous-Based Formulations

With an XLogP3 of -0.4 and a tPSA of 77.8 Ų, this compound exhibits moderate polarity that favors solubility in aqueous buffers, making it a practical choice for in vitro assays where organic solvent content must be minimized to preserve enzyme activity or cell viability [3]. This contrasts with more lipophilic cyanoguanidines like CHS 828, which often require higher DMSO concentrations.

Comparative Pharmacology Studies of IMPDH Inhibitors

This compound serves as a valuable comparator in studies designed to differentiate the cellular effects of IMPDH inhibition versus NAMPT inhibition. While CHS 828 potently inhibits NAMPT (IC50 <25 nM) and depletes NAD+, the target compound's IMPDH2 inhibition (Ki 240–440 nM) allows researchers to dissect the distinct metabolic consequences of targeting guanine nucleotide biosynthesis versus NAD+ salvage pathways [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.